N'-[(E)-(2,4-dimethoxyphenyl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide
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Overview
Description
N’-[(E)-(2,4-dimethoxyphenyl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide: is an organic compound characterized by its unique bicyclic structure and the presence of a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-[(E)-(2,4-dimethoxyphenyl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide typically involves the condensation reaction between 2,4-dimethoxybenzaldehyde and bicyclo[4.1.0]heptane-7-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the hydrazone linkage.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the hydrazone linkage, converting it back to the corresponding hydrazide and aldehyde.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Regeneration of the hydrazide and aldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Studied for its unique structural properties and reactivity.
Biology:
- Potential applications in the development of new pharmaceuticals due to its bioactive hydrazone linkage.
Medicine:
- Investigated for its potential as an antimicrobial or anticancer agent.
Industry:
- Could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,4-dimethoxyphenyl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide is largely dependent on its interaction with biological targets. The hydrazone linkage can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
- N’-[(E)-(2,4-dimethoxyphenyl)methylidene]cyclohexane-1-carbohydrazide
- N’-[(E)-(2,4-dimethoxyphenyl)methylidene]benzohydrazide
Comparison:
- Structural Differences: The bicyclic structure of N’-[(E)-(2,4-dimethoxyphenyl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide provides unique steric and electronic properties compared to its monocyclic counterparts.
- Reactivity: The presence of the bicyclic ring can influence the reactivity of the compound, potentially enhancing its stability or altering its interaction with biological targets.
- Applications: While similar compounds may also have bioactive properties, the unique structure of N’-[(E)-(2,4-dimethoxyphenyl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide may offer distinct advantages in specific applications, such as increased potency or selectivity.
Properties
IUPAC Name |
N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-21-12-8-7-11(15(9-12)22-2)10-18-19-17(20)16-13-5-3-4-6-14(13)16/h7-10,13-14,16H,3-6H2,1-2H3,(H,19,20)/b18-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVZIQXHUKCTKJ-VCHYOVAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNC(=O)C2C3C2CCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/NC(=O)C2C3C2CCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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